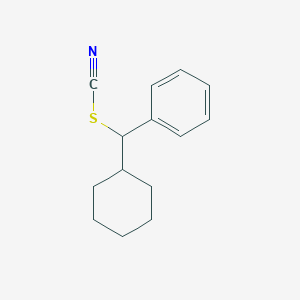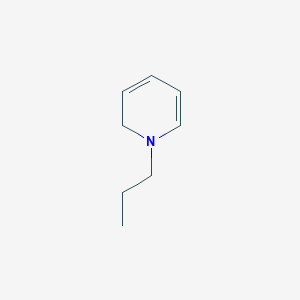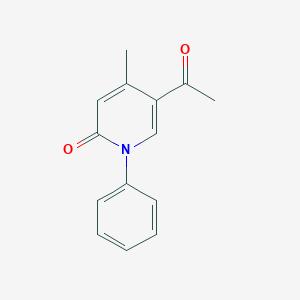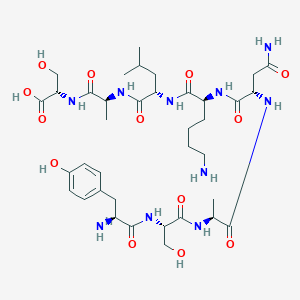![molecular formula C12H15NO5S B12630260 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate CAS No. 920799-57-1](/img/structure/B12630260.png)
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is a chemical compound with the molecular formula C12H15NO5S It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and a methanesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate typically involves the reaction of 4-methyl-5-oxomorpholine with phenyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch methods. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted phenyl derivatives. These products have various applications in organic synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate ester group undergoes fission, releasing an alkylating agent that can react with nucleophiles such as DNA, proteins, and enzymes. This alkylation can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl methanesulfonate: A simpler ester with similar reactivity but lacking the morpholine ring.
Methyl phenyl sulfone: Contains a sulfone group instead of a sulfonate ester.
Ethyl methanesulfonate: Another alkylating agent with a different alkyl group.
Uniqueness
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is unique due to its combination of a morpholine ring and a methanesulfonate ester. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
920799-57-1 |
|---|---|
Molekularformel |
C12H15NO5S |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
[4-[(2S)-4-methyl-5-oxomorpholin-2-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C12H15NO5S/c1-13-7-11(17-8-12(13)14)9-3-5-10(6-4-9)18-19(2,15)16/h3-6,11H,7-8H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
FGYMFQFRINFRMG-LLVKDONJSA-N |
Isomerische SMILES |
CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Kanonische SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)
![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)


![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B12630213.png)
![6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B12630217.png)
![1-[8-(Triphenylmethoxy)octyl]thymine](/img/structure/B12630219.png)




![2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12630240.png)
